N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide
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Overview
Description
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound characterized by its intricate molecular structure. This compound features a piperazine ring, a furan ring, and a pyridine moiety, making it a subject of interest in various scientific research fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring One common approach is the reaction of 2-fluorophenylamine with diethanolamine to form the piperazine core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can substitute functional groups on the compound.
Major Products Formed:
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The piperazine ring may interact with receptors or enzymes, while the furan and pyridine moieties contribute to binding affinity and specificity. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Piperazine derivatives
Furan derivatives
Pyridine derivatives
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Biological Activity
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its complex structure and potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C27H31FN4O4, with a molecular weight of approximately 494.6 g/mol. The structure includes a piperazine ring, a furan moiety, and fluorinated phenyl groups, which contribute to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C27H31FN4O4 |
Molecular Weight | 494.6 g/mol |
CAS Number | 877633-02-8 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and other cellular processes. Preliminary studies suggest that this compound may exhibit inhibitory effects on monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters.
Key Findings from Research
- MAO Inhibition : Compounds with similar structural motifs have shown significant inhibitory activity against MAO-A and MAO-B. For instance, derivatives containing the piperazine moiety demonstrated IC50 values in the low micromolar range, indicating potent enzyme inhibition .
- Neuroprotective Effects : Research indicates that oxalamides can provide neuroprotective benefits by modulating neurotransmitter levels, which may be beneficial in treating neurodegenerative diseases .
- Antifibrotic Activity : Some studies highlight the potential antifibrotic properties of oxalamide derivatives by inhibiting collagen synthesis in fibroblast cell lines, suggesting a broader therapeutic application beyond neurological disorders .
Study 1: Enzyme Inhibition Profile
A study evaluated the enzyme inhibition profile of various oxalamide derivatives, including those structurally similar to our compound. Results indicated that certain derivatives effectively inhibited MAO-B with IC50 values as low as 0.013 µM. This suggests that modifications to the piperazine or furan moieties could enhance inhibitory potency .
Study 2: Cytotoxicity Assessment
The cytotoxic effects of related compounds were assessed using normal fibroblast cell lines (L929). The results showed that while some derivatives caused significant cell death at higher concentrations, others like T6 exhibited no cytotoxicity at any tested dose, indicating a favorable safety profile for further development .
Properties
IUPAC Name |
N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O3/c25-19-4-1-2-5-20(19)29-11-13-30(14-12-29)21(22-6-3-15-33-22)17-28-24(32)23(31)27-16-18-7-9-26-10-8-18/h1-10,15,21H,11-14,16-17H2,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLFUSOLIBETNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NCC3=CC=NC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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